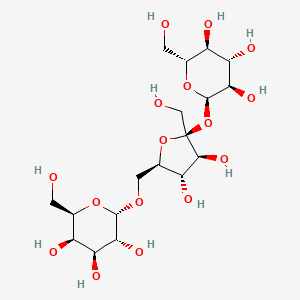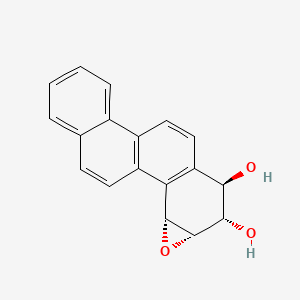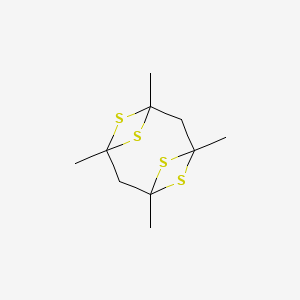
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane typically involves the reaction of tetramethylsilane with sulfur-containing reagents under controlled conditions. One efficient route involves the reaction of cyclic carbosilane with aluminum tribromide . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms instead of sulfur and has different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound contains oxygen and phosphorus atoms, making it useful as a ligand in catalysis.
1,3,5,7-Tetrasilatricyclo(3.3.1.1(3,7))decane: This compound has silicon atoms and is used in different industrial applications.
Uniqueness
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is unique due to its sulfur-containing tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable products makes it valuable for research and industrial applications.
Propriétés
Numéro CAS |
6638-47-7 |
|---|---|
Formule moléculaire |
C10H16S4 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
1,3,5,7-tetramethyl-4,8,9,10-tetrathiatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-10(4,14-8)6-9(3,11-7)12-7/h5-6H2,1-4H3 |
Clé InChI |
VTPKTISKUWRQMT-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(SC(S3)(CC(S1)(S2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


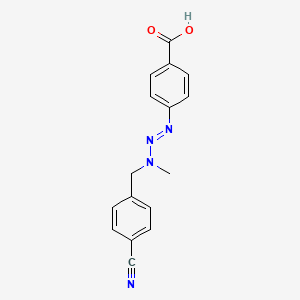
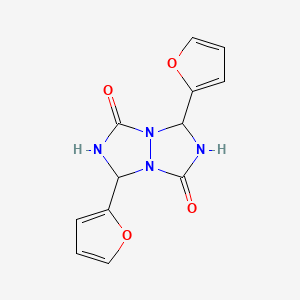
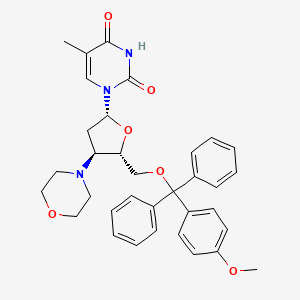

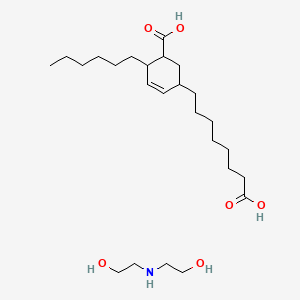
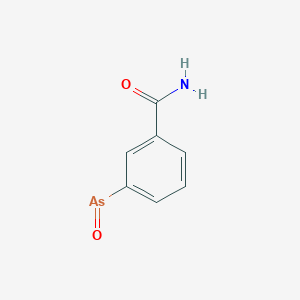
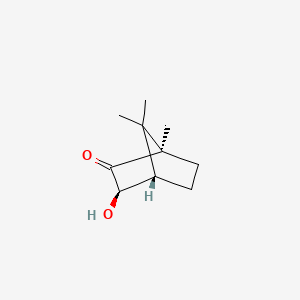

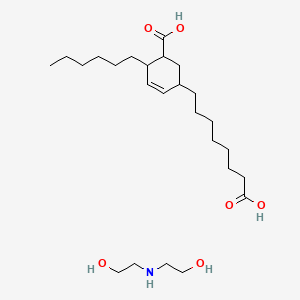
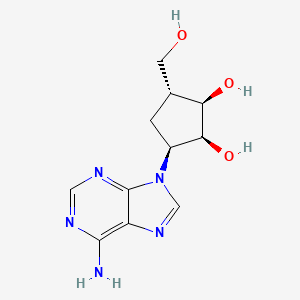
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
